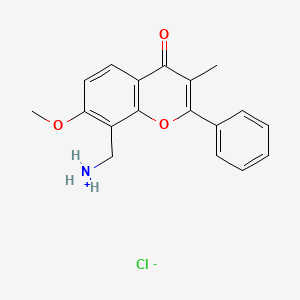

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride typically involves a Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution. The reaction involves the use of formaldehyde, an amine, and a compound with an active hydrogen atom. The process is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted flavones, quinones, and reduced derivatives, each with distinct biological activities .

Scientific Research Applications

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.

Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.

Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects

Comparison with Similar Compounds

Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: Another flavonoid with comparable biological activities.

Luteolin: Known for its anti-inflammatory and anticancer properties

Uniqueness: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications compared to other flavonoids .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative that has garnered attention for its potential biological activities. This compound is structurally related to naturally occurring flavonoids, which are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN2O2, with a molecular weight of 250.70 g/mol. The compound features a methoxy group and an amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClN2O2 |

| Molecular Weight | 250.70 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action helps protect against cellular damage and inflammation.

- Anti-inflammatory Effects : Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells, indicating its potential as a protective agent against oxidative stress .

- Anti-inflammatory Studies : A study reported that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation .

- Anticancer Studies : In a recent investigation, the compound was shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells, by inducing apoptosis via the mitochondrial pathway .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant capacity of this compound.

- Methodology : DPPH radical scavenging assay was employed.

- Results : The compound exhibited a dose-dependent scavenging effect, with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential in a mouse model.

- Methodology : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.

- Results : The treated group showed markedly reduced paw edema compared to controls, indicating effective anti-inflammatory action .

Properties

CAS No. |

25782-06-3 |

|---|---|

Molecular Formula |

C18H18ClNO3 |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

(7-methoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methylazanium;chloride |

InChI |

InChI=1S/C18H17NO3.ClH/c1-11-16(20)13-8-9-15(21-2)14(10-19)18(13)22-17(11)12-6-4-3-5-7-12;/h3-9H,10,19H2,1-2H3;1H |

InChI Key |

ZICMBMKLCREFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2C[NH3+])OC)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.